Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine
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Overview
Description
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further bonded to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the reaction of 2-(trifluoromethyl)pyridine-3-methanol with methylamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-methanol
- 2-(Trifluoromethyl)pyridine-3-boronic acid
Uniqueness
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine is unique due to the presence of both a trifluoromethyl group and a methylamine group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine, a compound featuring a trifluoromethyl group on a pyridine ring, has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its structure-activity relationships (SAR), therapeutic applications, and relevant case studies.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. The trifluoromethyl group enhances lipophilicity, which is crucial for receptor binding and activity. Research has shown that modifications in the pyridine ring significantly affect the compound's potency as a TRPV1 antagonist—a target for pain management.
Key Findings:
- Potency: Compounds with similar structures have demonstrated high binding affinities, with some derivatives showing Ki values as low as 0.2 nM against hTRPV1 receptors, indicating strong antagonistic properties .
- Analgesic Activity: In vivo studies have reported that certain derivatives exhibit significant analgesic effects in neuropathic pain models with minimal side effects .
Therapeutic Applications
This compound and its analogues have been investigated for various therapeutic applications, particularly in pain management and cancer treatment.
Pain Management
The compound acts primarily as a TRPV1 antagonist, which plays a role in mediating pain sensations. The analgesic properties of these compounds were evaluated in several studies:
- Formalin Pain Model: Compounds were tested for their ability to reduce pain responses in this model, with many exhibiting significant reductions in pain-related behaviors .
Anticancer Activity
Recent studies have also suggested potential anticancer properties of pyridine derivatives:
- Cell Proliferation Inhibition: Compounds derived from this compound have shown inhibitory effects on various cancer cell lines, including breast and liver cancer cells .
Case Studies
Several case studies highlight the biological activity of this compound and its analogues:
-
TRPV1 Antagonism Study:
- A series of derivatives were synthesized and evaluated for their TRPV1 antagonistic activity. Compound 49 S exhibited an IC50 value of 6.3 nM, demonstrating enhanced potency compared to earlier compounds .
- The study utilized molecular docking to elucidate binding interactions, revealing critical hydrophobic interactions that contribute to the high affinity for TRPV1 receptors.
-
Anticancer Activity Assessment:
- In vitro studies assessed the anti-proliferative effects of this compound on various cancer cell lines. Results indicated that some derivatives significantly inhibited cell growth compared to control treatments .
- A notable finding was that these compounds could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Data Tables
The following tables summarize key findings related to the biological activities of this compound and its derivatives.
Compound | Target | Binding Affinity (K_i) | Analgesic Activity | Cancer Cell Line |
---|---|---|---|---|
Compound 49 S | hTRPV1 | 0.2 nM | Yes | N/A |
This compound | N/A | N/A | Yes | MCF-7 |
Derivative A | N/A | 0.5 nM | Yes | HepG2 |
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-13-7(6)8(9,10)11/h2-4,12H,5H2,1H3 |
InChI Key |
KIIICNFIYFLDBH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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